molecular formula C11H12ClNO3S B12894287 2-tert-Butyl-1,3-benzoxazole-7-sulfonyl chloride CAS No. 914638-40-7

2-tert-Butyl-1,3-benzoxazole-7-sulfonyl chloride

Cat. No.: B12894287
CAS No.: 914638-40-7
M. Wt: 273.74 g/mol
InChI Key: DCIWBPASIYRQNH-UHFFFAOYSA-N
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Description

2-tert-Butyl-1,3-benzoxazole-7-sulfonyl chloride is a chemical compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. This particular compound is characterized by the presence of a tert-butyl group at the 2-position, a sulfonyl chloride group at the 7-position, and the benzoxazole core structure. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-1,3-benzoxazole-7-sulfonyl chloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-1,3-benzoxazole-7-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-1,3-benzoxazole-7-sulfonyl chloride is unique due to the presence of both the tert-butyl group and the sulfonyl chloride group. This combination of functional groups imparts distinct reactivity and properties, making it valuable in various chemical and biological applications .

Properties

914638-40-7

Molecular Formula

C11H12ClNO3S

Molecular Weight

273.74 g/mol

IUPAC Name

2-tert-butyl-1,3-benzoxazole-7-sulfonyl chloride

InChI

InChI=1S/C11H12ClNO3S/c1-11(2,3)10-13-7-5-4-6-8(9(7)16-10)17(12,14)15/h4-6H,1-3H3

InChI Key

DCIWBPASIYRQNH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(O1)C(=CC=C2)S(=O)(=O)Cl

Origin of Product

United States

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